3.6‑Fold Increase in Functional Potency at NMDA Receptors Versus the Parent Analogue R(+)-HA-966
L-687,414 is approximately 3.6‑fold more potent than its direct structural parent, R(+)-HA-966, at antagonising NMDA‑evoked population depolarisations in rat cortical slices. This increase in functional potency is attributed to the 4R‑methyl substituent enforcing the bioactive 3‑pseudoaxial ring conformation [1].
| Evidence Dimension | Functional antagonism of NMDA-evoked depolarisation (apparent Kb) |
|---|---|
| Target Compound Data | Apparent Kb = 15 μM (L-687,414) |
| Comparator Or Baseline | Apparent Kb = 55 μM (R(+)-HA-966) |
| Quantified Difference | 3.6‑fold greater potency (lower Kb) for L-687,414 |
| Conditions | Rat cortical slice preparations; NMDA-evoked population depolarisations |
Why This Matters
A 3.6‑fold potency difference translates to lower compound consumption for equivalent target engagement, directly affecting cost‑per‑experiment and enabling more tractable dose‑response studies in vitro.
- [1] Priestley T, Marshall GR, Hill RG, Kemp JA. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective. Br J Pharmacol. 1998;124(8):1767–1773. doi:10.1038/sj.bjp.0702010 View Source
